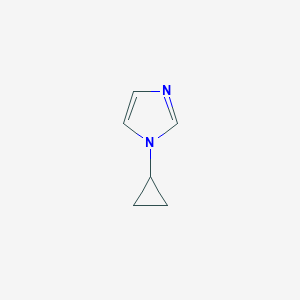

1-Cyclopropyl-1H-imidazole

Descripción

Contextual Significance of the Imidazole (B134444) Heterocycle in Chemical and Biological Systems

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. mdpi.comajrconline.org First synthesized by Heinrich Debus in 1858, this planar ring system is a cornerstone in both chemical and biological sciences. nih.govnih.gov Its significance stems from a unique combination of physicochemical properties. Imidazole is amphoteric, meaning it can act as both an acid and a base, and it is highly polar and soluble in water. ajrconline.orgnih.gov The ring is aromatic, possessing a stable sextet of π-electrons. nih.gov A key feature is the ability of its nitrogen atoms to participate in hydrogen bonding, which is crucial for its interactions with biological targets like enzymes and receptors. ajrconline.org

This structural versatility underlies the widespread occurrence of the imidazole moiety in nature. sciencepublishinggroup.com It forms the core of the essential amino acid histidine and is a fundamental component of purines, which are building blocks of nucleic acids like DNA. mdpi.comlongdom.org Consequently, the imidazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of biologically active molecules and clinically approved drugs. mdpi.comnih.gov Imidazole derivatives have been extensively investigated and developed for a wide spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgnih.govsciencepublishinggroup.com Its remarkable versatility makes it a rich source of chemical diversity for the development of new therapeutic agents. nih.govnih.gov

Role of the Cyclopropyl (B3062369) Moiety in Molecular Design and Biological Activity

The cyclopropyl group, the smallest possible carbocycle, is a versatile and increasingly popular structural unit in modern drug discovery. nih.govscientificupdate.com Though seemingly a simple alkyl substituent, its strained three-membered ring confers unique electronic and conformational properties. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes. nih.govresearchgate.net In medicinal chemistry, the cyclopropyl ring is often used as a rigid linker or a bioisosteric replacement for other groups, such as alkenes or isopropyl groups. scientificupdate.comiris-biotech.de

The introduction of a cyclopropyl moiety into a molecule can address multiple challenges encountered during drug development. nih.govresearchgate.net One of its most valued attributes is its ability to increase metabolic stability. hyphadiscovery.com For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 (CYP) enzymes, with an N-cyclopropyl group can block this metabolic pathway and enhance the drug's half-life. iris-biotech.dehyphadiscovery.com The rigid nature of the ring can lock a molecule into a specific, biologically active conformation, potentially leading to a significant enhancement in potency and a more favorable entropic contribution to receptor binding. nih.govunl.pt Furthermore, incorporating a cyclopropyl group can modulate a molecule's physicochemical properties, reduce off-target effects, and decrease plasma clearance. nih.govscientificupdate.comresearchgate.net

Research Trajectory and Historical Context of 1-Cyclopropyl-1H-imidazole and Analogues

The study of this compound and its derivatives is a modern extension of the long history of imidazole chemistry, which began with the first synthesis of the parent heterocycle in 1858. nih.govwikipedia.org While early methods like the Debus and Wallach syntheses established the foundations for creating imidazole rings, contemporary research focuses on developing practical and regioselective routes to produce specifically substituted analogues for targeted applications. longdom.orgacs.org

The research trajectory for cyclopropyl-imidazole compounds involves their synthesis and subsequent evaluation for biological activity. Synthetic strategies often involve the N-alkylation of an imidazole precursor with a cyclopropyl-containing reagent or the construction of the imidazole ring from cyclopropyl-bearing starting materials. acs.orgvulcanchem.com For example, a multi-kilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, a key building block, was achieved using a copper-chloride-mediated protocol from cyclopropane (B1198618) carbonitrile. acs.org Another approach involves reacting 1-cyclopropylimidazole with reagents like chlorosulfonic acid to create intermediates for further derivatization. vulcanchem.com

Analogues of this compound have been investigated for a range of potential therapeutic uses. Studies have explored their activity as antifungal, antibacterial, and anticancer agents. nih.govbiosynth.comnih.gov For instance, certain imidazole-fused thiadiazole analogues containing a 2-cyclopropyl-imidazole moiety have demonstrated potent antifungal activity, particularly against Candida albicans. nih.gov Similarly, derivatives of 5,6-dichloro-2-cyclopropyl-1H-benzimidazole have shown significant urease inhibitory activity, which is relevant for treating infections by urease-producing bacteria. researchgate.net The compound itself and its derivatives also serve as crucial reactive intermediates in organic synthesis, enabling the creation of more complex molecules for pharmaceutical and agrochemical research.

Research Data on this compound and Its Analogues

The following tables summarize key properties and research findings related to this compound and its derivatives, as reported in scientific literature.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| This compound | 135207-17-9 | C6H8N2 | 108.14 | Liquid |

| 5-Bromo-1-cyclopropyl-1H-imidazole | 1262035-61-9 | C6H7BrN2 | 187.04 | Not Specified |

| 1-Cyclopropyl-2,5-dimethyl-1H-imidazole-4-carboxylic acid | 1536416-10-0 | C9H12N2O2 | 180.20 | Not Specified |

| (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride | Not Available | C7H9ClN2O2S | 220.68 | Not Specified |

Table 2: Selected Biological Activity of this compound Analogues

| Compound/Analogue Class | Target/Application | Key Finding | Reference |

|---|---|---|---|

| This compound | Antifungal | Shown to be active against Candida by inhibiting ergosterol (B1671047) synthesis. biosynth.com | biosynth.com |

| 2-Cyclopropyl-imidazole-fused thiadiazoles (e.g., Compound 16d) | Antibacterial | Showed strong antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov | nih.gov |

| Imidazole-fused imidazo[2,1-b] mdpi.comnih.govCurrent time information in Bangalore, IN.thiadiazole analogues (e.g., Compound 21a) | Antifungal (Candida albicans) | Demonstrated high activity with a MIC50 of 0.16 µg/mL, showing greater potency than the control drug fluconazole. nih.gov | nih.gov |

| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives (e.g., Compound 6a) | Urease Inhibitor | Exhibited potent enzyme inhibition with an IC50 value of 0.06 µM. researchgate.net | researchgate.net |

| (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride derivatives | Anticancer | In vitro studies showed induction of apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUSCNPAUSJVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 1h Imidazole and Its Derivatives

Strategies for Imidazole (B134444) Ring Construction with Cyclopropyl (B3062369) Incorporation

The synthesis of 1-cyclopropyl-1H-imidazole can be achieved through methods that either construct the imidazole ring on a cyclopropyl-containing precursor or introduce the cyclopropyl group onto a pre-existing imidazole core.

Cyclization Reactions of Substituted Precursors

Cyclization reactions represent a fundamental approach to the synthesis of the imidazole core. These methods typically involve the condensation of a cyclopropyl-containing amine with a suitable C2 or C3 synthon. For instance, cyclopropylamine (B47189) can be condensed with α-dicarbonyl compounds or their equivalents, followed by cyclization to form the imidazole ring. vulcanchem.com

One common strategy involves the reaction of cyclopropylamine with glyoxal (B1671930) and ammonia (B1221849), which upon condensation and subsequent functionalization, can yield 2-substituted 1-cyclopropyl-1H-imidazoles. vulcanchem.com Another approach utilizes cyclopropane (B1198618) carboxaldehyde, which can react with tosylmethyl isocyanide (TosMIC) in the presence of a base, followed by ammonolysis, to generate 4-cyclopropyl-1H-imidazole intermediates. vulcanchem.com These intermediates can then be N-functionalized if required.

A notable example involves the synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride, where the initial step is the preparation of this compound-5-methanol. This is achieved through the cyclopropanation of appropriate imidazole derivatives using reagents like cyclopropylamine or cyclopropane carboxaldehyde.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |

| Cyclopropylamine | Glyoxal, Ammonia | Condensation | This compound derivatives | vulcanchem.com |

| Cyclopropane Carboxaldehyde | Tosylmethyl isocyanide (TosMIC) | Base, Ammonolysis | 4-Cyclopropyl-1H-imidazole | vulcanchem.com |

| Imidazole derivative | Cyclopropylamine/Cyclopropane carboxaldehyde | Cyclopropanation | This compound-5-methanol |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to highly substituted imidazoles. nih.govtcichemicals.com The van Leusen imidazole synthesis is a well-known MCR that can be adapted for the synthesis of cyclopropyl-substituted imidazoles. researchgate.net

This reaction typically involves the condensation of an aldehyde, a primary amine (in this case, cyclopropylamine), and tosylmethyl isocyanide (TosMIC). The versatility of this method allows for the synthesis of a wide range of substituted 1-cyclopropyl-1H-imidazoles by varying the aldehyde component. Research has demonstrated the synthesis of 4,5- and 1,5-disubstituted imidazoles using this approach, where virtual libraries of potential products were first screened in silico before their synthesis and biological evaluation. researchgate.net

Another MCR approach involves the Brønsted acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. acs.orgorganic-chemistry.org While not directly reporting this compound, this methodology could potentially be adapted by using a cyclopropyl-substituted starting material.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| van Leusen Imidazole Synthesis | Aldehyde | Cyclopropylamine | Tosylmethyl isocyanide (TosMIC) | Base | Substituted 1-cyclopropyl-1H-imidazoles | researchgate.net |

| Brønsted Acid-Catalyzed MCR | Vinyl Azide (B81097) | Aromatic Aldehyde | Aromatic Amine | Benzoic Acid, Toluene (B28343), 100°C | 1,2,5-Trisubstituted Imidazoles | acs.orgorganic-chemistry.org |

Catalytic Methodologies in Imidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. Various catalytic systems have been employed for the synthesis of imidazole derivatives, which can be applied to the preparation of this compound.

Copper(I) catalysts have proven effective in the synthesis of substituted imidazoles. A notable example is the multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, a key building block for biologically active molecules. acs.orgresearchgate.net This protocol involves the heating of (methylamino)acetaldehyde dimethyl acetal (B89532) and cyclopropane carbonitrile in the presence of copper(I) chloride (CuCl) to form an amidine intermediate, which is then cyclized using concentrated hydrochloric acid. acs.org The use of thioacetamide (B46855) facilitates the removal of copper salts, which is a crucial consideration for large-scale synthesis. acs.org

Copper catalysts are also utilized in the oxidative diamination of terminal alkynes with amidines to furnish 1,2,4-trisubstituted imidazoles. researchgate.net This reaction proceeds with a catalytic amount of CuCl₂·2H₂O under an oxygen atmosphere. researchgate.net Furthermore, copper-catalyzed reactions can be used to introduce functionalities to the cyclopropyl group itself, such as the synthesis of cyclopropyl bis(boronates) from alkenes. dicp.ac.cn

| Reactants | Catalyst | Conditions | Product | Reference |

| (Methylamino)acetaldehyde dimethyl acetal, Cyclopropane carbonitrile | CuCl | Heat, then conc. HCl | 2-Cyclopropyl-1-methyl-1H-imidazole | acs.org |

| Amidines, Terminal Alkynes | CuCl₂·2H₂O | Na₂CO₃, Pyridine, O₂ | 1,2,4-Trisubstituted Imidazoles | researchgate.net |

Brønsted acids are effective catalysts for various organic transformations, including the synthesis of imidazoles. A metal-free, multicomponent reaction for the synthesis of 1,2,5-trisubstituted imidazoles utilizes benzoic acid as a catalyst. acs.orgorganic-chemistry.org This reaction proceeds by reacting vinyl azides, aromatic aldehydes, and aromatic amines in toluene at 100°C. organic-chemistry.org The proposed mechanism involves the in-situ formation of an imine, which then reacts with a 2H-azirine generated from the vinyl azide. organic-chemistry.org This approach offers high functional group compatibility and avoids the use of toxic metals.

In a different context, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been used to catalyze the Cloke-Wilson rearrangement of cyclopropyl-containing substrates to form other heterocyclic systems, highlighting the reactivity of the cyclopropyl group under acidic conditions. rsc.org

| Reactants | Catalyst | Conditions | Product Type | Reference |

| Vinyl Azides, Aromatic Aldehydes, Aromatic Amines | Benzoic Acid | Toluene, 100°C | 1,2,5-Trisubstituted Imidazoles | acs.orgorganic-chemistry.org |

| N-Boc protected pyrroles, Functionalized imines | p-TsOH | THF, 80°C | N,O-bisacetals or Pyrroles | rsc.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for the synthesis of aryl- and vinyl-substituted imidazoles. The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully employed for the synthesis of cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid, using a palladium acetate (B1210297)/SPhos catalytic system. mdpi.com This methodology can be conceptually extended to the synthesis of cyclopropyl-substituted imidazoles from corresponding halo-imidazole precursors.

Palladium catalysis is also instrumental in the direct arylation of the imidazole ring. For example, 1-aryl-1H-imidazoles can be regioselectively coupled with aryl halides at the C5 position in the presence of a palladium acetate and triphenylarsine (B46628) catalyst. nih.gov Furthermore, palladium-catalyzed tandem reactions, such as a sequential Heck and oxidative amination, have been developed for the synthesis of fused imidazole systems from 2-vinyl imidazoles. rsc.org

Oxidant-Mediated Syntheses (e.g., KMnO4)

The use of strong oxidants like potassium permanganate (B83412) (KMnO₄) in the synthesis of imidazole derivatives is a targeted approach, often employed for the modification of existing side chains rather than the formation of the imidazole ring itself. For instance, the amino and cyclopropyl groups of certain imidazole derivatives can undergo selective oxidation under controlled conditions with KMnO₄. A continuous-flow process has been developed for the oxidation of functionalized alkynes to 1,2-diketones using KMnO₄, which could be a relevant transformation for precursors to imidazole derivatives. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technology is particularly suitable for high-throughput screening in drug discovery due to the significant reduction in time and resource consumption. mdpi.com For imidazole derivatives, microwave irradiation can facilitate various reactions, including the formation of the imidazole core and subsequent functionalization.

For example, a solvent-free, microwave-assisted approach has been described for the ring-opening of phenyl glycidyl (B131873) ether with a series of commercially available imidazoles. mdpi.com In these reactions, the mixture is heated to 120 °C for just one minute. mdpi.com This method has been shown to produce serviceable yields for various azole derivatives. mdpi.com In other instances, microwave-assisted synthesis of imidazole derivatives from 1,2-diketones, aldehydes, and ammonium (B1175870) acetate has been shown to significantly reduce reaction times from hours to minutes while improving yields. researchgate.netvulcanchem.com For example, the synthesis of certain phenothiazine-substituted imidazole derivatives saw reaction times drop from 370-390 minutes with conventional heating to 10-12 minutes under microwave irradiation, with yields increasing from 70-81% to 84-88%. researchgate.net

| Compound | Reaction Time (Conventional, min) | Reaction Time (Microwave, min) | Isolated Yield (Conventional, %) | Isolated Yield (Microwave, %) |

|---|---|---|---|---|

| 3a | 370 | 10 | 70 | 84 |

| 3b | 390 | 11 | 74 | 88 |

| 3c | 380 | 10 | 80 | 86 |

| 3d | 380 | 12 | 79 | 88 |

| 3e | 370 | 11 | 81 | 87 |

| 3f | 370 | 11 | 79 | 86 |

Functionalization and Derivatization Strategies at the Imidazole Nitrogen (N-1)

N-alkylation and N-arylation are fundamental transformations for modifying the imidazole core. N-alkylation can be achieved by reacting the imidazole with an alkylating agent, which is an electrophilic species capable of introducing an alkyl group at a nitrogen atom. google.com

N-arylation of imidazoles can be accomplished using various methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. organic-chemistry.orgmit.edu Copper-catalyzed N-arylation of imidazoles with arylboronic acids can be performed under mild, base-free conditions at room temperature. organic-chemistry.org Palladium-catalyzed methods have been developed for the completely N1-selective arylation of unsymmetric imidazoles with aryl bromides, chlorides, and triflates. mit.edu This selectivity is crucial as the tautomeric nature of unsymmetric 1H-imidazoles can often lead to mixtures of N1- and N3-arylated regioisomers. mit.edu The use of a palladium catalyst with a specific ligand can overcome the inhibitory effect of the imidazole and improve the efficacy of the N-arylation. mit.edu

The introduction of a cyclopropyl group at the N-1 position of the imidazole ring is a key step in the synthesis of the target compound. This can be achieved through several synthetic routes. One common method involves the reaction of an imidazole precursor with a cyclopropyl-containing reagent. For instance, cyclopropylamine can be condensed with α-ketoesters or aldehydes like glyoxal to form the imidazole ring with the cyclopropyl group already in place. Another approach is the cyclopropanation of a pre-formed imidazole derivative using a reagent such as trimethylsulfoxonium (B8643921) iodide (TMSOI) in the presence of a base. vulcanchem.com Alternatively, cyclopropylmagnesium bromide can be reacted with a suitably protected imidazole derivative. vulcanchem.com A hypothetical synthetic protocol involves the cyclopropanation of allyl amine using the Simmons-Smith reaction to yield this compound. vulcanchem.com

N-Alkylation and N-Arylation Methods

Functionalization and Derivatization Strategies at the Imidazole Ring Carbons (C-2, C-4, C-5)

The carbon atoms of the imidazole ring offer further opportunities for functionalization, allowing for the introduction of a wide range of substituents.

Halogenation of the imidazole ring provides a versatile handle for subsequent cross-coupling reactions. Bromination, for example, can be performed using elemental bromine in an aqueous medium. The resulting halogenated imidazoles can then be used in various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, and vinyl groups, respectively. vulcanchem.comresearchgate.net

The regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is a critical aspect. baranlab.org The site of the reaction is often determined by the electronic properties of the C-X bond and the interaction between the LUMO of the heterocycle and the HOMO of the palladium catalyst. baranlab.org For instance, in 2,4-dibromo-1-methyl-5-nitroimidazole, Suzuki-Miyaura cross-coupling with cyclopropylboronic acid under palladium catalysis selectively replaces the bromine at the 2-position.

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-dibromo-1-methyl-5-nitroimidazole | cyclopropylboronic acid | Pd(OAc)₂, Na₂CO₃, DME/EtOH/H₂O, microwave | 2-cyclopropyl-1-methyl-5-nitroimidazole | |

| Suzuki-Miyaura | halogenated imidazole precursor | boronic acid derivative | Pd(PPh₃)₄, K₂CO₃, DMF | chlorophenyl-substituted imidazole | vulcanchem.com |

| Suzuki-Miyaura | ethyl 4-bromo-1H-pyrazole-5-carboxylate | phenylboronic acid | Pd catalyst | ethyl 4-phenyl-1H-pyrazole-5-carboxylate | researchgate.net |

Introduction of Carboxylic and Carbonyl Groups

The introduction of carboxylic acid and carbonyl functionalities onto the this compound scaffold is a critical step for creating derivatives with potential applications in medicinal chemistry and materials science. These groups serve as versatile handles for further molecular elaboration. Methodologies for their introduction typically involve either building the imidazole ring with the desired group already in place or by functionalizing a pre-formed cyclopropyl-imidazole core.

One prominent strategy involves a multi-step pathway beginning with a substituted imidazole precursor. For instance, the synthesis of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can be achieved by starting with 4-nitroimidazole-5-carboxylic acid. The process involves esterification of the carboxylic acid with ethanol, followed by the introduction of the cyclopropyl group at the N1 position. vulcanchem.com

A Grignard reaction pathway offers another effective route. The synthesis of methyl this compound-2-carboxylate can be accomplished by reacting cyclopropylmagnesium bromide with an imidazole derivative where the N1 position is protected (e.g., with a tert-butoxycarbonyl group). vulcanchem.com Following the addition of the cyclopropyl group, deprotection and subsequent esterification at the C2 position with a reagent like dimethyl sulfate (B86663) yields the target carboxylate derivative. vulcanchem.com

Oxidation of side-chain substituents on the imidazole ring is also a viable method. A primary alcohol group attached to the ring, as in 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol, can be oxidized under controlled conditions. Using a reagent such as Jones reagent (CrO₃/H₂SO₄) can yield the corresponding ketone (a carbonyl group), while more vigorous oxidation, for example with potassium permanganate (KMnO₄), can produce the carboxylic acid derivative. Furthermore, existing functional groups like nitriles can be converted to carboxylic acids through hydrolysis. google.com

| Method | Target Position | Key Reagents | Precursor Example | Ref |

| Multi-step synthesis | C5-Carboxylate | Ethanol, Cyclopropanation reagent | 4-Nitroimidazole-5-carboxylic acid | vulcanchem.com |

| Grignard Reaction | C2-Carboxylate | Cyclopropylmagnesium bromide, Dimethyl sulfate | N-Boc-imidazole | vulcanchem.com |

| Side-chain Oxidation | C2-Carbonyl | Jones reagent (CrO₃/H₂SO₄) | 2-(1-hydroxyethyl)-1-cyclopropyl-1H-imidazole | |

| Side-chain Oxidation | C2-Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-(1-hydroxyethyl)-1-cyclopropyl-1H-imidazole | |

| Nitrile Hydrolysis | C2 or C5 | NaOH (aq) | 2-Cyano-1-cyclopropyl-1H-imidazole | google.com |

Introduction of Other Heteroatom-Containing Substituents (e.g., thiol groups)

Beyond oxygen-containing groups, the incorporation of other heteroatoms, particularly sulfur, is of significant interest. Imidazole-thiols and their derivatives are an important class of compounds. The introduction of a thiol (-SH) group, typically at the C2 position, transforms the imidazole into an imidazole-2-thione, which exists in tautomeric equilibrium with the thiol form. tandfonline.com

The synthesis of imidazole-2-thiones can be achieved through several methods. A common approach involves the cyclization of appropriate precursors with a sulfur-containing reagent. For example, the reaction of a 1,2-diamino compound with carbon disulfide (CS₂) is a well-established method for forming the 1H-benzo[d]imidazole-2-thiol core, which can be adapted for other imidazole syntheses. tandfonline.comnih.gov

Alternative strategies include the reaction of halo- or oxo-imidazole derivatives with sulfur-containing nucleophiles to install the thiol group. tandfonline.com Another route involves creating a thioether intermediate, which can be a versatile precursor for further modifications. For instance, a this compound-5-methanethiol can be reacted with methyl iodide to form a thioether, which can then be used in subsequent reactions like oxidative chlorination to produce sulfonyl chlorides. The synthesis of 1-methyl-1H-imidazole-2-thiol (Thiamazole), a structurally related compound, has been achieved via the nucleophilic ring-opening of an epoxide with a thiol source, demonstrating a method applicable to complex derivatives. semanticscholar.org

| Method | Target Group | Key Reagents | Position | Ref |

| Cyclization | Thiol/Thione | Carbon Disulfide (CS₂) | C2 | nih.gov |

| Nucleophilic Substitution | Thiol/Thione | Sulfur nucleophiles | C2 | tandfonline.com |

| Thioether Formation | Thioether (-S-R) | Methyl iodide | C5 (side-chain) | |

| Epoxide Ring-Opening | Thiol | 1-methyl-1H-imidazole-2-thiol | N/A (Side-chain) | semanticscholar.org |

Green Chemistry Principles and Sustainable Synthesis Approaches for Imidazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to reduce environmental impact, minimize waste, and improve safety and efficiency. researchgate.netjipbs.com These approaches often result in higher yields and purity compared to traditional methods. wjbphs.com

Key green methodologies applicable to imidazole synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased product yields. researchgate.net For example, the synthesis of 2,3,5-Triphenyl-imidazole via a microwave-assisted green chemistry approach yielded 90.90%, whereas a conventional method produced only 69.60%. wjbphs.com

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water is a core principle of green chemistry. wjbphs.com Additionally, the use of biodegradable, inexpensive, and non-toxic biocatalysts, such as lemon juice, has been successfully demonstrated for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com Deep eutectic solvents (DESs) have also emerged as recyclable and effective dual solvent/catalyst systems for imidazole synthesis. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is highly advantageous as it simplifies purification, reduces waste, and lowers environmental impact. asianpubs.org One-pot, solvent-free synthesis of imidazole derivatives can be achieved by heating the reactants together, resulting in high yields and an environmentally friendly protocol. asianpubs.org

| Green Approach | Key Feature | Advantages | Ref |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Shorter reaction times, higher yields, increased purity | researchgate.netwjbphs.com |

| Bio-catalysts | Use of natural, non-toxic catalysts (e.g., lemon juice) | Low cost, biodegradable, easy work-up | jipbs.com |

| Deep Eutectic Solvents (DES) | Use of a recyclable dual solvent/catalyst system | Cost-effective, environmentally friendly, recyclable catalyst | nih.gov |

| Solvent-Free Conditions | Reaction conducted without a solvent medium | Reduced waste, simplified purification, lower environmental impact | asianpubs.org |

Scale-up Considerations in this compound Synthesis

Transitioning the synthesis of this compound and its derivatives from a laboratory setting to multi-kilogram industrial production presents significant challenges. acs.org Methods that are effective on a small scale may prove to be uneconomical, unsafe, or inefficient for large-scale manufacturing. acs.org

A case study on the multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole highlights several scale-up issues. acs.orgresearchgate.net Initial lab-scale methods relying on the generation of imidates from nitriles using strong acids or from amides using expensive Meerwein salts were deemed unsuitable for large-scale production. acs.org These methods suffered from long reaction times, high costs, and the use of moisture-sensitive intermediates that could decompose upon storage. acs.org

To overcome these limitations, an optimized protocol using a copper(I) chloride (CuCl)-mediated reaction was developed. acs.orgresearchgate.net However, even this improved process presented new challenges at scale. A critical issue was the extremely sluggish filtration of copper salts from the reaction mixture, a minor inconvenience in the lab but a major bottleneck in a pilot plant. This was resolved by introducing thioacetamide as a complexing agent, which facilitated the removal of copper salts by filtration. acs.org

Modern process chemistry also looks to advanced technologies like continuous plug flow reactors (PFRs). This approach offers enhanced control over reaction parameters, improves safety, and can enable chemistry that is difficult to perform in traditional batch reactors, making it a valuable strategy for the scale-up of imidazole intermediates. acs.org

| Challenge | Description | Solution / Strategy | Ref |

| Unsuitable Reagents | Lab-scale reagents (e.g., Meerwein salts) are too costly or hazardous for large-scale use. | Develop alternative synthetic routes using more economical and safer reagents, such as a CuCl-mediated protocol. | acs.org |

| Process Bottlenecks | Operations like filtration become inefficient and time-consuming at a larger scale (e.g., slow filtration of copper salts). | Introduce process aids, such as using thioacetamide as a complexing agent to improve filtration characteristics. | acs.org |

| Exothermic Reactions | Cyclopropanation and other steps can be highly exothermic, posing a safety risk in large reactors. | Implement careful temperature control; utilize continuous flow reactors for better heat management. | vulcanchem.comacs.org |

| Catalyst Recovery | Inefficient recovery of catalysts (e.g., Pd/C) makes the process economically unviable. | Develop and implement effective catalyst recycling protocols. | vulcanchem.com |

| Throughput & Efficiency | Batch processing can be slow and inefficient for high-volume production. | Employ continuous manufacturing technologies like plug flow reactors (PFRs) to increase throughput and process control. | acs.org |

Mechanistic Investigations of 1 Cyclopropyl 1h Imidazole Reactivity

Reaction Pathways in Imidazole (B134444) Ring Formation

The synthesis of the 1-cyclopropyl-1H-imidazole core can be achieved through various reaction pathways, often involving the initial formation of the imidazole ring followed by the introduction of the cyclopropyl (B3062369) group, or by constructing the ring with the cyclopropyl moiety already present on one of the precursors.

One common strategy involves the Radziszewski reaction, which is a condensation reaction between an α-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) to form the imidazole ring. researchgate.net Following the formation of the imidazole scaffold, the cyclopropyl group can be introduced at the N-1 position. This N-alkylation can be accomplished through a formal nucleophilic substitution of a bromocyclopropane (B120050) derivative. acs.org For instance, the reaction of an imidazole with a 2-bromocyclopropylcarboxamide in the presence of a base can lead to the N-cyclopropyl-substituted imidazole. acs.org

Alternatively, the imidazole ring can be constructed with the cyclopropyl group already attached to a nitrogen-containing precursor. A plausible synthetic route involves the reaction of cyclopropylamine (B47189) with other reagents to form an intermediate that then cyclizes to form the imidazole ring. evitachem.com For example, a multi-step synthesis can start with the reaction of cyclopropane (B1198618) carboxaldehyde with tosylmethyl isocyanide, followed by ammonolysis to generate a 4-cyclopropyl-1H-imidazole intermediate. vulcanchem.com Another approach involves a [3+2] cycloaddition of vinyl azides with amidines, where cyclopropane carboximidamide can be used to directly incorporate the cyclopropyl group into the resulting imidazole ring. acs.org

The synthesis of substituted 1-cyclopropyl-1H-imidazoles often requires specific strategies to ensure correct regioselectivity. For instance, the synthesis of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can begin with the esterification and nitration of an imidazole precursor, followed by the introduction of the cyclopropyl group using a reagent like trimethylsulfoxonium (B8643921) iodide, and finally, the reduction of the nitro group to an amine. vulcanchem.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce aryl or other substituents onto the imidazole core after the cyclopropyl group is in place. vulcanchem.com

The table below summarizes some of the key reaction types involved in the formation of the this compound ring system.

| Reaction Type | Description | Key Reagents/Conditions | Reference |

| Radziszewski Reaction | Condensation of an α-dicarbonyl, aldehyde, and ammonia to form the imidazole ring. | Glyoxal (B1671930), formaldehyde, ammonia | researchgate.net |

| N-Alkylation | Introduction of the cyclopropyl group onto a pre-formed imidazole ring. | Bromocyclopropane derivatives, base | acs.org |

| [3+2] Cycloaddition | Reaction of a vinyl azide (B81097) with an amidine to form the imidazole ring. | Cyclopropane carboximidamide, vinyl azide | acs.org |

| Multi-step Synthesis | Stepwise construction involving cyclization and functional group manipulations. | Cyclopropane carboxaldehyde, tosylmethyl isocyanide, ammonia | vulcanchem.com |

| Cross-Coupling Reactions | Introduction of substituents onto the imidazole ring. | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids | vulcanchem.com |

Chemical Transformations of the Imidazole Core and Cyclopropyl Substituent

The reactivity of this compound is characterized by transformations involving both the imidazole ring and the cyclopropyl substituent. These reactions are crucial for the synthesis of more complex derivatives with potential applications in various fields of chemistry.

The imidazole ring in this compound and its derivatives can participate in nucleophilic substitution reactions. The nature of the substituent on the ring often dictates the reaction's feasibility and outcome. For example, in derivatives containing a leaving group such as a halogen, nucleophilic aromatic substitution can occur. vulcanchem.com The imidazole ring itself can also act as a leaving group in certain activated aromatic systems. researchgate.net

Furthermore, functional groups attached to the imidazole core can undergo substitution. For instance, a hydroxyl group on a side chain can be converted to a chloride using thionyl chloride (SOCl₂), creating an intermediate for further alkylation reactions. Similarly, a primary amine group on the imidazole ring can react with acyl chlorides to form amides. vulcanchem.com

The cyclopropyl group itself is generally stable but can be involved in formal nucleophilic substitution reactions under specific conditions. A highly diastereoselective protocol for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with various azoles, including imidazoles, has been developed, providing a direct route to N-cyclopropyl heterocycles. acs.org This transformation proceeds through a 1,2-dehydrobromination to form a cyclopropene (B1174273) intermediate, which then undergoes nucleophilic attack by the azole. acs.org

The imidazole ring in this compound derivatives can undergo both oxidation and reduction, depending on the substituents present and the reaction conditions.

Oxidation:

Hydroxyl Groups: A hydroxyl group attached to a side chain of the imidazole ring can be oxidized to a ketone using reagents like the Jones reagent (CrO₃/H₂SO₄). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Sulfur Atoms: In derivatives containing a thioether linkage, the sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. smolecule.com

Imidazole N-Oxides: The nitrogen atom of the imidazole ring can be oxidized to form an N-oxide. These 1-hydroxy-2,5-dihydro-1H-imidazoles and their corresponding 4H-imidazole 3-oxides are of interest for their antioxidant properties and their ability to form stable hybrid phenoxyl–nitroxides upon further oxidation. researchgate.net

Reduction:

Nitro Groups: Nitro-substituted 1-cyclopropyl-1H-imidazoles can be reduced to the corresponding amino derivatives. This is a common transformation, often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. vulcanchem.com The nitro group in some nitroimidazoles can undergo enzymatic reduction in anaerobic environments to generate cytotoxic radicals. vulcanchem.com

Cyano Groups: A cyano group substituent on the imidazole ring or a side chain can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com

Imidazole Ring: The imidazole ring itself is generally aromatic and resistant to reduction under mild conditions. However, under more forcing conditions or in specific contexts, reduction is possible. smolecule.com

The following table provides a summary of representative oxidation and reduction reactions.

| Reaction Type | Substituent | Reagent | Product | Reference |

| Oxidation | Hydroxyl | Jones Reagent | Ketone | |

| Oxidation | Thioether | Hydrogen Peroxide | Sulfoxide/Sulfone | smolecule.com |

| Reduction | Nitro | H₂/Pd-C | Amine | vulcanchem.com |

| Reduction | Cyano | LiAlH₄ | Amine | smolecule.com |

The imidazole ring of this compound can participate in cycloaddition reactions, particularly when one of the nitrogen atoms is oxidized to an N-oxide, forming a 1,3-dipole. These 1H-imidazole 3-oxides can undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles. libretexts.org

For example, the reaction of 1-cyclopropyl-5-methyl-4-phenyl-1H-imidazole 3-oxide with electron-deficient alkenes like 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile (BTF) proceeds in a stepwise manner. uzh.chresearchgate.net The initial step is a regioselective nucleophilic attack of the nitrone-like dipole onto the electron-deficient alkene, forming a zwitterionic intermediate. uzh.ch This intermediate can then undergo different reaction pathways depending on the reaction conditions, leading to products such as 1,3-dihydro-2H-imidazol-2-ones or 2-(1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. researchgate.net

The imidazole ring itself, without the N-oxide functionality, is less commonly involved in cycloaddition reactions due to its aromatic stability. However, the broader class of donor-acceptor cyclopropanes, which includes derivatives of this compound, can undergo various annulation processes, acting as formal 1,2- or 1,4-dipoles in the presence of Lewis acids like gallium trichloride (B1173362) (GaCl₃). rscf.ru

Oxidation and Reduction Chemistry of the Imidazole Ring

Catalytic Aspects of Reactions Involving this compound

This compound and its derivatives can be involved in catalytic processes, either as the product of a catalyzed reaction or as a ligand or catalyst itself.

The synthesis of the this compound scaffold often relies on metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in creating C-C bonds between the imidazole core and various substituents. For instance, the synthesis of 2-cyclopropyl-1-methyl-5-nitro-1H-imidazole can involve the regioselective Suzuki-Miyaura cross-coupling of a dibromo-nitroimidazole intermediate with cyclopropylboronic acid, using a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄. Copper(I) has also been used to mediate the synthesis of substituted imidazoles. A copper(I) chloride-mediated protocol has been developed for the large-scale synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole. acs.org

In cycloaddition reactions, the formation of N-tetrafluoroethyl-containing imidazoles can be achieved through a rhodium(II)-catalyzed transannulation of 1,2,3-triazoles with nitriles. acs.org

While less common, imidazole derivatives can act as organocatalysts. For example, in the synthesis of certain fused imidazoles, an N-methyleneformamide generated in situ acts as an organocatalyst by activating an imine for nucleophilic attack. uni-muenchen.de The imidazole moiety is a key component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of chemical transformations, although specific examples directly employing a 1-cyclopropyl-1H-imidazol-2-ylidene as a catalyst are not extensively detailed in the provided context.

The table below highlights some catalytic systems used in reactions involving this compound derivatives.

| Catalyst System | Reaction Type | Role of Catalyst | Example | Reference |

| Palladium (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Cross-Coupling | C-C bond formation | Synthesis of 2-cyclopropyl-1-methyl-5-nitro-1H-imidazole | |

| Copper(I) Chloride | Imidazole Synthesis | Mediation of cyclization | Synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole | acs.org |

| Rhodium(II) | Transannulation | Formation of imidazole ring | Synthesis of N-tetrafluoroethyl-imidazoles from triazoles | acs.org |

Structure Activity Relationships and Rational Design of 1 Cyclopropyl 1h Imidazole Derivatives

Elucidation of Structural Modulations on Biological Activity

Systematic modifications of the 1-cyclopropyl-1H-imidazole scaffold have provided significant insights into its structure-activity relationships (SAR). These studies have explored the impact of the cyclopropyl (B3062369) group's position and substitution, the influence of various substituents on the imidazole (B134444) ring, and the effects of altering the N-1 substituent.

Impact of Cyclopropyl Position and Substitution Patterns on Bioactivity

The cyclopropyl moiety at the 1-position of the imidazole ring plays a significant role in the molecule's interaction with biological targets, influencing both steric and electronic properties. vulcanchem.com The strained three-membered ring can affect the compound's conformation and reactivity.

The position of the cyclopropyl group is a critical determinant of biological activity. For instance, in a series of histamine (B1213489) H3 receptor ligands, the incorporation of a conformationally restricted cyclopropane (B1198618) nucleus was key to optimizing affinity. nih.gov The trans-2-phenylcyclopropylamine, known as tranylcypromine, demonstrates potent monoamine oxidase (MAO) inhibition, a bioactivity attributed to the cyclopropyl group's involvement in a two-electron oxidation process. unl.pt

Furthermore, substitutions on the cyclopropyl ring itself can modulate bioactivity. In a study of fosmidomycin (B1218577) analogues, which are inhibitors of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a trans-cyclopropyl N-acetyl analogue showed inhibitory activity comparable to the parent compound against E. coli DOXP reductoisomerase and P. falciparum growth. nih.gov Conversely, an α-phenyl cis-cyclopropyl analogue was virtually inactive, highlighting the importance of stereochemistry and substitution on the cyclopropyl ring. nih.gov

| Compound/Derivative | Substitution Pattern | Biological Target/Activity | Key Finding | Reference(s) |

| trans-2-phenylcyclopropylamine (Tranylcypromine) | Phenyl group on cyclopropyl ring | Monoamine Oxidase (MAO) | Potent inhibitor; activity linked to cyclopropyl group oxidation. | unl.pt |

| trans-cyclopropyl N-acetyl fosmidomycin analogue | N-acetyl group on cyclopropyl ring | DOXP reductoisomerase, P. falciparum | Comparable activity to fosmidomycin. | nih.gov |

| α-phenyl cis-cyclopropyl fosmidomycin analogue | Phenyl group on cyclopropyl ring | DOXP reductoisomerase | Virtually no inhibition. | nih.gov |

| 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazoles | Cyclopropyl at C2 of imidazole | Antibacterial | Several compounds showed moderate to strong antibacterial activity. | nih.gov |

Influence of Substituents on the Imidazole Ring (e.g., nitro, methyl, halogen, phenyl) on Bioactivity

Substituents on the imidazole ring significantly impact the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. researchgate.netjopir.in

Nitro Group: The introduction of a nitro group, a strong electron-withdrawing group, often at the 4 or 5-position of the imidazole ring, has been explored in the development of antimicrobial and anticancer agents. bohrium.com For example, 4(5)-nitroimidazole exists predominantly as the 4-nitro tautomer, which can influence its biological interactions. nih.gov

Methyl Group: The addition of a methyl group can have varied effects. While N-substitution with a methyl group on the imidazole ring can sometimes lead to inactive agents, in other cases, it can be crucial for activity. researchgate.net For instance, in a series of Janus kinase (JAK) 2 inhibitors, 1-methyl-1H-imidazole derivatives were found to be potent. nih.govmdpi.compreprints.org

Halogen Substituents: Halogens like fluorine and chlorine can enhance antimicrobial potency, potentially by improving membrane penetration. jopir.in In a series of PqsR inhibitors, a chlorine atom on the benzimidazole (B57391) ring was part of the most potent compounds. acs.org Similarly, a bromophenyl group at the 5-position of a 2-cyclopropyl-1H-imidazole was noted to enhance lipophilicity and potential interactions with biological targets.

Phenyl Group: The presence of phenyl or other aromatic substituents on the imidazole ring is a common feature in many bioactive compounds. researchgate.net For example, 2,4,5-triphenyl substituted imidazole derivatives have shown antibacterial activity. neu.edu.tr The substitution pattern on the phenyl ring itself is also critical. In a study of antiprotozoal agents, the nature and position of substituents on the aryl ring attached to a pyrrole, which in turn was linked to the 1-position of imidazole, significantly affected the activity against various protozoa. acs.orgnih.gov

| Substituent | Position on Imidazole Ring | General Effect on Bioactivity | Example(s) | Reference(s) |

| Nitro | 4 or 5 | Antimicrobial, anticancer | 4(5)-nitroimidazole | bohrium.comnih.gov |

| Methyl | N-1 | Can lead to inactivity or be crucial for potency | 1-methyl-1H-imidazole derivatives as JAK2 inhibitors | researchgate.netnih.govmdpi.compreprints.org |

| Halogen (Cl, Br, F) | Various | Enhanced antimicrobial potency, altered lipophilicity | 6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole, 5-(4-bromophenyl)-2-cyclopropyl-1H-imidazole | jopir.inacs.org |

| Phenyl/Aryl | 2, 4, 5 | Often associated with antibacterial, antiprotozoal, and other activities. | 2,4,5-triphenyl-imidazole, 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | researchgate.netneu.edu.tracs.orgnih.gov |

Effects of N-1 Substitution on Biological Activity

The substituent at the N-1 position of the imidazole ring is a key modulator of the compound's pharmacokinetic and pharmacodynamic properties. researchgate.netjopir.in SAR studies have consistently shown that this position is crucial for activity. researchgate.net

The N-1 substituent can influence metabolic stability and receptor binding. researchgate.netjopir.in In many cases, a lipophilic substituent, often comprising a five or six-membered ring system, is attached at the N-1 position for optimal activity. researchgate.net For example, in a series of ASK1 inhibitors, replacing a benzamide (B126) group with a cyclopropyl-imidazole at a position equivalent to an N-1 substituent on a different scaffold led to a significant increase in potency. sci-hub.se

The nature of the N-1 substituent can also determine the selectivity of the compound for its biological target. In the development of PqsR inhibitors, moving from a quinazolinone scaffold to a 1H-benzo[d]imidazole, where the substituent at N-1 was varied (e.g., cyclopropyl, isopropyl), led to the discovery of potent antagonists. acs.orgnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is particularly valuable in the rational design of this compound derivatives.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, has been successfully applied to this class of compounds. By analyzing a set of active ligands, a pharmacophore model can be generated that encapsulates the key steric and electronic features necessary for bioactivity. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.govmdpi.compreprints.orgfrontiersin.org

For instance, in the development of Janus kinase (JAK) inhibitors, pharmacophore models have been created based on known active compounds. nih.govmdpi.compreprints.org These models often feature a hydrogen bond donor, hydrogen bond acceptors, and hydrophobic or aromatic interaction points, guiding the design of new, more potent inhibitors. nih.govmdpi.compreprints.org Similarly, pharmacophore models for sigma-1 receptor ligands have been developed, consisting of a positive ionizable group and hydrophobic features, which aids in the design of new modulators. frontiersin.org

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies aim to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, these strategies often involve a combination of SAR data and computational modeling.

One common strategy is structural optimization based on a known inhibitor. For example, in the development of FLT3 inhibitors for acute myeloid leukemia, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were designed and synthesized by modifying a previously reported quinazoline (B50416) scaffold. nih.govhanyang.ac.kr This led to the discovery of compounds with nanomolar inhibitory activity against FLT3 and its mutants. nih.govhanyang.ac.kr

Another approach is to exploit unique features of the target's binding site. For instance, in the design of selective PARP4 inhibitors, substituents were introduced at the C-8 position of a quinazolin-4(3H)-one scaffold to interact with a specific threonine residue in the PARP4 nicotinamide (B372718) sub-pocket, leading to enhanced selectivity. rsc.org

Furthermore, the introduction of conformational constraints can enhance potency. The use of a cyclopropane ring, as seen in histamine H3 receptor ligands, is a prime example of this strategy, leading to some of the most potent agents described for this target. nih.gov By analyzing pharmacophore models and crystal structures, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved biological activity. sci-hub.se

Biological Activities and Molecular Mechanisms of 1 Cyclopropyl 1h Imidazole and Analogues

Antimicrobial Efficacy

Derivatives of 1-Cyclopropyl-1H-imidazole have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antiviral, and antiparasitic effects. The unique structural features of these compounds allow them to interact with various microbial targets, leading to the inhibition of growth and proliferation.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Analogues of this compound have shown notable efficacy against a range of Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl (B3062369) group is often associated with enhanced antibacterial potency. For instance, a series of C-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized and tested for their antibacterial activity. nih.gov Among these, 5-amino-7-(2-aminoethyl)thio-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid was identified as the most active compound. nih.gov

In another study, 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid demonstrated good antibacterial activity against Gram-positive standard and resistant strains, with a minimum inhibitory concentration (MIC) of 0.88 µg/mL against standard Staphylococcus aureus strains (ATCC6538). mdpi.com Furthermore, a hybrid compound, 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited potent antibacterial activity against the Gram-negative bacterium P. aeruginosa with an MIC value of 460 nM. mdpi.com

A series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b] mdpi.comvulcanchem.comthiadiazoles also showed promising antibacterial activity. benthamdirect.com One of the synthesized compounds, 13e, displayed strong activity against Gram-positive and drug-resistant bacteria with MICs ranging from 1-4 μg/mL. benthamdirect.com

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound/Analogue | Target Pathogen(s) | Activity (MIC) | Reference |

| 5-amino-7-(2-aminoethyl)thio-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | Most active in the series (specific MICs not detailed in abstract) | nih.gov |

| 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | Staphylococcus aureus (ATCC6538) | 0.88 µg/mL | mdpi.com |

| 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Pseudomonas aeruginosa | 460 nM | mdpi.com |

| Compound 13e (a 2-cyclopropyl-imidazo[2,1-b] mdpi.comvulcanchem.comthiadiazole derivative) | Gram-positive and drug-resistant bacteria | 1-4 μg/mL | benthamdirect.com |

A primary mechanism by which cyclopropyl-containing imidazole (B134444) analogues exert their antibacterial effect is through the inhibition of DNA synthesis. Specifically, many fluoroquinolone derivatives containing a 1-cyclopropyl substituent are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. The cyclopropyl group has been found to be beneficial for the enzyme-DNA binding complex. nih.gov

Nitroimidazole derivatives, some of which contain a cyclopropyl moiety, can also inhibit DNA synthesis. mdpi.com These compounds are typically activated under anaerobic conditions, generating toxic radical species that can cause DNA strand breaks, ultimately leading to cell death. mdpi.com Some imidazole derivatives have also been shown to intercalate into DNA, disrupting replication and transcription processes.

Antifungal Properties

Analogues of this compound have demonstrated significant antifungal activity. The mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. ijnrd.org For example, a series of new imidazole-fused imidazo[2,1-b] mdpi.comvulcanchem.comthiadiazole analogues were synthesized, with all target compounds showing strong antifungal activity against Candida albicans. nih.gov One compound, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] mdpi.comvulcanchem.comthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, exhibited a particularly high activity with a MIC50 of 0.16 μg/mL. nih.gov

In another study, amide derivatives containing a cyclopropane (B1198618) moiety were synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds showed moderate to excellent activity against Candida albicans, with some exhibiting an MIC80 of 16 μg/mL. nih.govsemanticscholar.org Molecular docking studies suggested that these compounds have a good affinity for the potential antifungal drug target CYP51 protein, which is involved in ergosterol synthesis. nih.govsemanticscholar.org

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound/Analogue | Target Fungus | Activity (MIC) | Reference |

| N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] mdpi.comvulcanchem.comthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline | Candida albicans | MIC50 = 0.16 μg/mL | nih.gov |

| Amide derivatives with cyclopropane (F8, F24, F42) | Candida albicans | MIC80 = 16 μg/mL (for most sensitive compounds) | nih.govsemanticscholar.org |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Various fungal strains | 12.5 μg mL(-1) | nih.gov |

Antiviral Applications

The antiviral potential of cyclopropyl-imidazole derivatives has been explored, with some compounds showing promising activity. For instance, the addition of a cyclopropyl group to certain scaffolds has been shown to enhance antiviral potency. acs.org In the context of HIV, new scaffolds of non-nucleoside reverse transcriptase (RT) inhibitors were designed with a cyclopropyl group at the C-3 of an indole (B1671886) base, which significantly inhibited the enzyme's function. mdpi.com

While direct studies on this compound are limited, related structures have shown antiviral effects. For example, substituted imidazoles have been reported to have high antiviral activity. google.com Furthermore, reduction products of compounds like 4-cyclopropyl-1H-imidazol-2-amine are key intermediates in the synthesis of antiviral drugs.

Antiparasitic Activity

Analogues of this compound have emerged as promising candidates for the treatment of parasitic diseases. Nitroimidazole derivatives, a class that can include cyclopropyl-substituted compounds, are known for their antiparasitic activity against protozoa like Giardia and Trichomonas. vulcanchem.com The mechanism often involves the generation of nitro radical intermediates that are toxic to the parasite. vulcanchem.com

In a study on new imidazole-based compounds, analogues displayed micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani, and nanomolar potency against Plasmodium falciparum. acs.org The mechanism for the most potent derivatives was assessed through a target-based assay using recombinant T. cruzi CYP51, an enzyme crucial for the parasite's survival. acs.org Another study reported that imidazole derivatives exhibited high selectivity against Toxoplasma gondii. researchgate.net

Anticancer Potential and Antitumor Mechanisms

The imidazole scaffold, particularly when substituted with a cyclopropyl group, is a feature in several compounds with anticancer properties. These compounds exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

Research has shown that certain imidazole derivatives can induce apoptosis in human cancer cell lines. For example, 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol has been studied for its cytotoxic effects and was found to preferentially suppress the growth of A549 lung cancer cells.

The mechanisms of anticancer action for cyclopropyl-imidazole analogues are diverse. Some act as inhibitors of key enzymes involved in cancer progression. For instance, a cyclopropyl-substituted compound showed better activity than aryl-substituted compounds as a PARP-1 inhibitor. nih.govgrafiati.com PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with certain DNA repair defects.

Other cyclopropyl-imidazole derivatives function as kinase inhibitors. For example, some imidazoles have been identified as potent RAF inhibitors for the treatment of melanoma. nih.gov Additionally, N-fused imidazoles have been shown to inhibit the catalytic activity of topoisomerase IIα, an enzyme involved in DNA replication and chromosome segregation, and induce apoptosis in the G1/S phase of the cell cycle. acs.org

Table 3: Anticancer Mechanisms of Selected this compound Analogues

| Compound/Analogue Class | Cancer Target/Mechanism | Cell Lines/Model | Reference |

| Cyclopropyl-substituted 1H-thieno[3,4-d]imidazole-4-carboxamide | PARP-1 Inhibition | Enzyme assay | nih.govgrafiati.com |

| 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol | Cytotoxicity | A549 lung cancer cells | |

| Imidazole derivatives | RAF Inhibition | Melanoma cell lines | nih.gov |

| N-Fused Imidazoles | Topoisomerase IIα Inhibition, G1/S phase apoptosis | Kidney and breast cancer cell lines | acs.org |

Inhibition of Cell Proliferation and Angiogenesis

Analogues of this compound have demonstrated significant potential in curbing the growth of cancerous cells. Research indicates that various derivatives of imidazole can suppress cell proliferation across a range of human cancer cell lines, including lung, colorectal, breast, and pancreatic cancers. spandidos-publications.comwisdomlib.org For instance, imidazole-pyridine hybrids have shown efficacy in inhibiting the proliferative kinetics of lung carcinoma (H1299) and colon adenocarcinoma (HCT116) cells. wisdomlib.org Similarly, imidazole antifungal drugs like clotrimazole (B1669251) and ketoconazole (B1673606) have been found to inhibit the proliferation of human breast adenocarcinoma cells (MCF-7 and MDA-MB-231). thno.org The antiproliferative activity is often dose-dependent, with some imidazole derivatives exhibiting potent effects at micromolar or even nanomolar concentrations. spandidos-publications.commdpi.com

A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. aacrjournals.org Several imidazole-based compounds have been identified as potent inhibitors of this process. aacrjournals.org A primary mechanism for this anti-angiogenic activity is the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. nih.gov Specifically, certain 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives have been developed as highly potent inhibitors of VEGF receptor 2 (VEGFR2) kinase. nih.gov One such compound, TAK-593, strongly suppressed the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with a half-maximal inhibitory concentration (IC50) of 0.30 nM. nih.gov Other novel 2-(substituted 2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives have also been identified as potent anti-angiogenesis molecules. aacrjournals.org

Table 1: Antiproliferative Activity of Selected Imidazole Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Citation |

|---|---|---|---|

| Imidazole-pyridine hybrids (e.g., 5d, 5e, 5f) | H1299 (Lung), HCT116 (Colon) | Inhibition of cell proliferation | wisdomlib.org |

| Clotrimazole, Ketoconazole | MCF-7, MDA-MB-231 (Breast) | Inhibition of cell proliferation | thno.org |

| TAK-593 | HUVEC (Endothelial) | IC50 = 0.30 nM (VEGF-stimulated) | nih.gov |

| Compound 16f (chromene-imidazole) | Various | IC50 = 0.37-8.3 µM | aacrjournals.org |

| Compounds 1a, 1b (Fu et al.) | BxPC-3 (Pancreatic) | IC50 = 1.56 nM, 1.72 nM | spandidos-publications.com |

| Compounds 20a, 20b (Mbatia et al.) | MCF-7 (Breast) | GI50 = 1.90 µM, 0.16 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

Beyond simply halting proliferation, many this compound analogues actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov For example, novel 1H-imidazole [4,5-f] spandidos-publications.comresearchgate.net phenanthroline derivatives were shown to induce apoptosis in HCT116 and SW480 colorectal cancer cells. nih.gov Similarly, certain N-1 arylidene amino imidazole-2-thiones and indole–benzimidazole (B57391) conjugates have been documented as inducers of apoptosis. researchgate.netfrontiersin.org The mechanism of apoptosis induction can involve the disruption of the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic pathway. spandidos-publications.comresearchgate.net

In conjunction with apoptosis, these compounds frequently cause cell cycle arrest, a state where the cell division process is halted at specific checkpoints. spandidos-publications.comfrontiersin.org This prevents cancer cells from completing the replication cycle and dividing. Depending on the specific compound and cell type, arrest can occur at different phases. For instance, some imidazole-thiazole conjugates and other derivatives cause arrest in the G2/M phase. spandidos-publications.comresearchgate.netfrontiersin.org Other analogues have been shown to arrest the cell cycle in the S phase or the G1 phase. spandidos-publications.comthno.orgnih.gov A novel derivative was found to suppress cell proliferation by inducing cell cycle arrest in the S phase in an ALT cancer cell line. spandidos-publications.com DNA flow cytometric analysis has been a key technique in identifying these effects, revealing that compounds can lead to an accumulation of cells in a specific phase of the cycle, thereby inhibiting tumor growth. frontiersin.org

Modulation of Signaling Pathways

The anticancer effects of this compound analogues are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Reactive Oxygen Species (ROS) generation : Some trimethoxy aroyl indole–benzimidazole conjugates have been found to enhance the generation of reactive oxygen species (ROS). researchgate.net Elevated ROS levels can induce oxidative stress, leading to cellular damage and triggering apoptotic cell death.

Sirtuin modulation : Sirtuins are a class of NAD+-dependent deacetylases that regulate key cellular processes, including metabolism, DNA repair, and cell survival. preprints.org Imidazole derivatives have been investigated as both inhibitors and activators of sirtuins. nih.gov Certain N-alkylated imidazole derivatives showed cytotoxic effects on cancer cell lines by docking into the NAD+ coenzyme binding site of Sirtuin-1 (SIRT1). researchgate.net Conversely, other compounds, such as novel 1,4-dihydropyridines, have been developed as specific activators of Sirtuin-3 (SIRT3), which can impair cancer cell viability. nih.gov This modulation of sirtuin activity represents a promising strategy for influencing cancer cell fate. preprints.orgnih.gov

Syk inhibition : Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase involved in signal transduction in various cell types, including immune cells. researchgate.netamegroups.org The pyrazole-benzimidazole derivative AT9283, which contains a 1-cyclopropyl-urea moiety, has been identified as an inhibitor of Syk. researchgate.net By inhibiting Syk activity and its downstream signaling proteins, AT9283 was shown to suppress mast cell-mediated allergic responses. researchgate.net The development of Syk inhibitors is also relevant for treating certain autoimmune diseases and cancers. mdpi.com

BRAF inhibition : The BRAF kinase is a component of the MAPK signaling pathway, and mutations such as BRAF V600E are oncogenic drivers in many cancers, including melanoma. Consequently, developing potent BRAF V600E inhibitors is a major goal in cancer therapy. A series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives, designed through optimization of the approved drug Dabrafenib, have yielded potent inhibitors against BRAF V600E, with some compounds showing IC50 values as low as 32 nM. Other studies have also focused on creating imidazole derivatives, some containing cyclopropyl groups, as highly potent and selective BRAF inhibitors. frontiersin.org

Sensitization of Cancer Cells to Chemotherapy and Radiation Therapy

A significant area of investigation is the use of imidazole derivatives to enhance the efficacy of established cancer treatments like chemotherapy and radiation. frontiersin.org These compounds can act as sensitizers, making cancer cells more vulnerable to the cytotoxic effects of these therapies. frontiersin.org

For instance, the imidazole derivative misonidazole (B1676599) has been shown to sensitize hypoxic tumor cells to radiation therapy. spandidos-publications.com Another compound, clotrimazole, was found to arrest glioblastoma cells in the late G1 phase of the cell cycle, a phase known to be sensitive to radiation. researchgate.net When cells were irradiated 18 hours after clotrimazole treatment, a dose-dependent radiation sensitizing effect was observed. researchgate.net The inhibition of autophagy, a cellular survival mechanism, by imidazole compounds can also increase cancer cell sensitivity to various anticancer therapies, including radiation. spandidos-publications.com

In the context of chemotherapy, certain noncytotoxic imidazoline (B1206853) scaffolds have been shown to drastically enhance the efficacy of agents like camptothecin. Pretreatment of leukemia T cells with an imidazoline resulted in a 75-fold enhancement of camptothecin's efficacy by preventing the nuclear translocation of NF-kappaB, a factor that protects cells from apoptosis. By overcoming mechanisms of therapy resistance, these imidazole analogues hold potential for use in combination therapies to improve patient outcomes. spandidos-publications.com

Anti-inflammatory Effects

The imidazole nucleus is a core component of many compounds exhibiting significant anti-inflammatory properties. The mechanism of action for these agents is often associated with the inhibition of key inflammatory mediators, such as cyclo-oxygenase (COX) enzymes. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are major drivers of inflammation and pain.

Numerous synthetic imidazole derivatives have been developed and tested for their ability to reduce inflammation. Studies using models such as carrageenan-induced rat paw edema have demonstrated that di- and tri-substituted imidazole derivatives can produce remarkable anti-inflammatory activity, with some compounds showing oedema inhibition comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The versatility of the imidazole scaffold allows for structural modifications that can enhance this anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives

| Compound/Derivative | Model/Assay | Finding | Citation |

|---|---|---|---|

| Compounds 2a, 2b | Carrageenan-induced paw oedema | 100% inhibition at 100 mg/kg b.w. | |

| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58% to 58.02% oedema inhibition | |

| Zolimidine | Various models | Inhibits nitric oxide synthase activity |

Modulation of Cytokine Production

A key mechanism underlying the anti-inflammatory and immunomodulatory effects of this compound analogues is their ability to modulate the production of cytokines. researchgate.net Cytokines are signaling proteins that play a pivotal role in orchestrating immune and inflammatory responses.

Studies have shown that imidazole derivatives can either increase or decrease the secretion of various cytokines depending on the compound and the cellular context. For example, the Syk inhibitor AT9283 was found to suppress the secretion of the inflammatory cytokines IL-4 and TNF-α in mast cells, with IC50 values of approximately 0.09 µM and 0.19 µM, respectively. researchgate.net Other research has demonstrated that certain imidazole derivatives can enhance cytokine production, suggesting a role in boosting immune responses. The ability to modulate the production of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF-α is a critical function of imidazoquinoline-based Toll-like receptor (TLR) 7/8 agonists, which are potent immune stimulators.

Other Investigated Biological Activities

The therapeutic potential of the imidazole scaffold extends beyond anticancer and anti-inflammatory applications into the central nervous system (CNS).

Anxiolytics and Anticonvulsants : A significant body of research has explored imidazole derivatives as a new class of anticonvulsant agents. Various 1,2,4-trisubstituted-1H-imidazole derivatives have shown anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (sc-PTZ) screening tests in mice. Some compounds demonstrated potency comparable to standard drugs like phenytoin (B1677684) and carbamazepine (B1668303) without producing neurotoxic effects. The (arylalkyl)imidazoles represent a structurally novel class of anticonvulsants that antagonize seizures at doses far below those required to cause sedation. Furthermore, related nitrogen-containing heterocyclic structures like benzodiazepines are well-known for their anxiolytic (anti-anxiety) activities.

Locomotor Activities : The evaluation of CNS-active compounds often includes assessing their impact on locomotor activity. For instance, in the development of dopamine (B1211576) receptor ligands based on an arylpiperazine pharmacophore, effects on cocaine-induced locomotor activity were studied to determine if the compounds could selectively inhibit the stimulant effects of the drug. This indicates that imidazole-containing structures can be designed to modulate motor functions, an important consideration for CNS-targeted therapeutics.

Molecular Targets and Receptor Interactions

The biological activities of this compound and its analogues are a direct consequence of their interactions with various molecular targets. The imidazole ring, a common scaffold in medicinal chemistry, can participate in hydrogen bonding, coordinate with metal ions, and engage in hydrophobic interactions, while the cyclopropyl group often enhances metabolic stability and modulates binding affinity. mdpi.comnih.gov

Analogues of this compound have been identified as potent inhibitors of several enzyme classes.